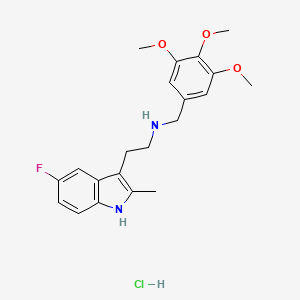

4-丁氧基-N-(3,4-二甲基-2-氧代-1H-喹啉-7-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide is a chemical entity that appears to be a derivative of quinoline, a heterocyclic aromatic organic compound. It contains a quinoline core that is substituted with various functional groups, which may influence its chemical behavior and biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related quinoline derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of the quinoline ring followed by various functionalization reactions. For instance, the synthesis of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides involves the reaction of benzohydrazide derivatives with 9-phenylfuro[3,4-b]quinoline-1,3-diones in the presence of an Et3N catalyst, which is noted for its simplicity and high yield . Similarly, the synthesis of other quinoline derivatives, such as those mentioned in the papers, may involve the use of catalysts and specific reagents that allow for the introduction of substituents at desired positions on the quinoline core.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial in determining their biological activity. For example, the modification of the benzene moiety in the quinolone nucleus of certain analogs was studied to identify structural fragments that determine their analgesic effect . Additionally, the crystalline and molecular structure of certain N-substituted benzamide derivatives of quinoxaline was elucidated using X-ray analysis . These studies highlight the importance of molecular structure in the activity of quinoline derivatives.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which are often explored to enhance their biological activities or to create new compounds with potential applications. For instance, the recyclization of certain quinoline derivatives by the action of benzoic acid hydrazides has been reported, leading to the formation of new compounds with a pyrrol-1-yl benzamide structure . These reactions are significant as they can lead to the discovery of compounds with novel properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and the nature of their substituents. These properties can affect the compound's solubility, stability, and reactivity, which are important factors in their potential use as pharmaceuticals or other applications. For example, the evaluation of antioxidant and insecticidal activities of N-substituted benzamide derivatives of benzo[h]quinoline showed good antioxidant activities and high insecticidal activity against cotton leafworm . These activities are directly related to the physical and chemical properties of the compounds.

科学研究应用

合成方法和催化

用于不对称氢化的刚性 P-手性膦配体:用于铑催化不对称氢化的的手性膦配体的开发证明了结构精确度在实现高对映选择性和催化活性方面的重要性。此类配体促进了手性药物成分的合成,强调了先进合成技术在药物开发中的作用 (Imamoto 等人,2012 年)。

钯催化的氧化羰基化:通过钯催化的环化-烷氧羰基化合成喹啉-4-酮突出了金属催化反应在构建复杂的含氮杂环(许多药物中的核心结构)中的效率 (Costa 等人,2004 年)。

抗病毒和抗癌剂

抗流感病毒剂:对 4-[(喹啉-4-基)氨基]苯甲酰胺衍生物的研究揭示了显著的抗流感活性,证明了喹啉衍生物作为抗病毒剂的潜力。该研究强调了分子对接和药效团分析在识别和优化针对病毒感染的有效抑制剂中的重要性 (Zhang 等人,2022 年)。

对癌细胞系的细胞毒活性:苯并[b]噻吩并[2,3-c]喹啉酮的新型衍生物对各种恶性细胞系(包括乳腺癌、宫颈癌和胰腺癌)表现出细胞抑制活性。这强调了喹啉衍生物在癌症治疗中的治疗潜力,其中特定的取代基增强了抗肿瘤活性 (Dogan Koruznjak 等人,2003 年)。

属性

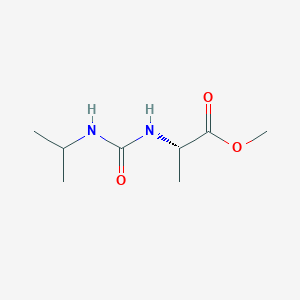

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide involves the reaction of 4-butoxybenzoic acid with thionyl chloride to form 4-butoxybenzoyl chloride. This intermediate is then reacted with 3,4-dimethyl-2-oxo-1H-quinoline-7-carboxylic acid to form the desired product.", "Starting Materials": [ "4-butoxybenzoic acid", "thionyl chloride", "3,4-dimethyl-2-oxo-1H-quinoline-7-carboxylic acid" ], "Reaction": [ "Step 1: 4-butoxybenzoic acid is reacted with thionyl chloride to form 4-butoxybenzoyl chloride.", "Step 2: 4-butoxybenzoyl chloride is reacted with 3,4-dimethyl-2-oxo-1H-quinoline-7-carboxylic acid in the presence of a base such as triethylamine to form the desired product, 4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide." ] } | |

CAS 编号 |

1286732-36-2 |

分子式 |

C22H24N2O3 |

分子量 |

364.445 |

IUPAC 名称 |

4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide |

InChI |

InChI=1S/C22H24N2O3/c1-4-5-12-27-18-9-6-16(7-10-18)22(26)23-17-8-11-19-14(2)15(3)21(25)24-20(19)13-17/h6-11,13H,4-5,12H2,1-3H3,(H,23,26)(H,24,25) |

InChI 键 |

UYWGUROZZXROLG-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=C(C(=O)N3)C)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B2531660.png)

![N-(tert-butyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531661.png)

![2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2531664.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B2531665.png)

![5-(furan-2-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2531666.png)

![1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2531668.png)

![4-[(benzyloxy)methyl]-5-chloro-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2531676.png)

![tert-Butyl 4-[3-(3-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2531677.png)